2-(4-Benzylpiperazin-1-yl)acetohydrazide
CAS No.: 24632-70-0
Cat. No.: VC20854040
Molecular Formula: C13H20N4O
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24632-70-0 |
|---|---|
| Molecular Formula | C13H20N4O |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)acetohydrazide |
| Standard InChI | InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) |
| Standard InChI Key | HPORNZWVEBQIOT-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN |
| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN |
Introduction
Chemical Structure and Properties
2-(4-Benzylpiperazin-1-yl)acetohydrazide features a piperazine ring as its central structural component, with a benzyl group attached at the 4-position and an acetohydrazide substituent (-CH₂CONHNH₂) at the 1-position. This arrangement creates a molecule with multiple sites for potential structural modifications and biological interactions.
Structural Components
The compound consists of three primary structural elements:
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A piperazine heterocyclic ring (a six-membered ring containing two nitrogen atoms)
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A benzyl group attached to one of the nitrogen atoms in the piperazine ring
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An acetohydrazide functional group attached to the other nitrogen atom
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Benzylpiperazin-1-yl)acetohydrazide are summarized in the following table:
| Property | Characteristic |
|---|---|
| Molecular Formula | C₁₃H₂₀N₄O |
| Molecular Weight | 248.33 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Soluble in polar organic solvents (methanol, ethanol) |
| Functional Groups | Piperazine ring, hydrazide group (-CONHNH₂) |
| Chemical Reactivity | Reactive at the hydrazide moiety; capable of forming Schiff bases |
Synthetic Methods and Reaction Pathways
The synthesis of 2-(4-Benzylpiperazin-1-yl)acetohydrazide typically follows a multi-step process involving key intermediates and specific reaction conditions.
Standard Synthetic Route
The most common synthetic route involves a two-step process:
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Reaction of 4-benzylpiperazine with ethyl 2-bromoacetate to form ethyl 2-(4-benzylpiperazin-1-yl)acetate
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Treatment of this intermediate with hydrazine hydrate to yield the final compound
Reaction Conditions
Optimal conditions for these reactions typically include:
| Parameter | Typical Conditions |
|---|---|
| Solvents | Ethanol or methanol |
| Temperature | Reflux conditions (70-80°C) |
| Reaction Time | 12-24 hours |
| Catalyst | Not typically required |
| Purification | Recrystallization or chromatography |
Chemical Reactivity and Transformations
2-(4-Benzylpiperazin-1-yl)acetohydrazide demonstrates diverse chemical reactivity, particularly at its hydrazide functional group.
Key Reaction Types
The compound can participate in several reaction types:
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Schiff Base Formation: The hydrazide group can react with carbonyl compounds (aldehydes and ketones) to form hydrazones.
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Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
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Reduction Reactions: Reduction can yield amine derivatives.
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Nucleophilic Substitution: Various functional groups can be introduced through nucleophilic substitution reactions.
Derivative Compounds and Structural Modifications
The structural versatility of 2-(4-Benzylpiperazin-1-yl)acetohydrazide allows for the synthesis of numerous derivatives with enhanced pharmacological properties.
Notable Derivatives
Several important derivatives have been synthesized by modifying the basic structure:
| Derivative | Structural Modification | Potential Application |
|---|---|---|
| (E)-2-(4-benzylpiperazin-1-yl)-N'-(2-hydroxybenzylidene)acetohydrazide | Addition of 2-hydroxybenzylidene group | Enhanced biological activity |
| 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide | Addition of 4-hydroxy-3-methoxyphenyl group | Potential antitumor activity |
| 2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide | Addition of 4-hydroxyphenyl ethylidene group | Possible antimicrobial activity |
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of 2-(4-Benzylpiperazin-1-yl)acetohydrazide derivatives.
Key Structural Features Affecting Activity
Several structural elements influence the biological activity of this compound:
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Piperazine Ring: Provides basic nitrogen atoms for hydrogen-bonding interactions with biological targets
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Benzyl Group: Contributes to lipophilicity and potential π-π interactions with aromatic amino acid residues in binding sites
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Hydrazide Group: Offers hydrogen-bond donor and acceptor sites for target interactions
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Substitution Pattern: Various substituents on the phenyl ring or modifications to the hydrazide moiety can significantly alter activity profiles
Analytical Methods and Characterization
Various analytical techniques are employed to characterize 2-(4-Benzylpiperazin-1-yl)acetohydrazide and its derivatives.
Spectroscopic Identification
Common analytical methods include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation
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Infrared (IR) Spectroscopy: Particularly useful for identifying the characteristic hydrazide C=O stretching bands
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis
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X-ray Crystallography: For definitive three-dimensional structural determination
Future Research Directions
Research on 2-(4-Benzylpiperazin-1-yl)acetohydrazide continues to evolve, with several promising avenues for future investigation.
Emerging Applications
Areas of ongoing and future research include:
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Targeted Drug Delivery: Exploration of the compound as a structural component in targeted drug delivery systems
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Combination Therapies: Investigation of synergistic effects when combined with established therapeutic agents
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Structure Optimization: Continuing efforts to identify the optimal substitution patterns for specific therapeutic targets
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Green Synthesis Methods: Development of environmentally friendly synthetic routes with improved yields and reduced waste
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